molecular formula C11H18N4O2 B13337577 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13337577
M. Wt: 238.29 g/mol
InChI Key: GOMUCVPHXIWZAH-UHFFFAOYSA-N
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Description

1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that features a unique combination of azetidine and triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Isopentyl Group: The isopentyl group is introduced via alkylation reactions.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Coupling of the Azetidine and Triazole Rings: The final step involves coupling the azetidine and triazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of azetidine and triazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

1-[1-(3-methylbutyl)azetidin-3-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H18N4O2/c1-8(2)3-4-14-5-9(6-14)15-7-10(11(16)17)12-13-15/h7-9H,3-6H2,1-2H3,(H,16,17)

InChI Key

GOMUCVPHXIWZAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CC(C1)N2C=C(N=N2)C(=O)O

Origin of Product

United States

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